molecular formula C24H24FNO3 B4062322 {5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

{5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B4062322
M. Wt: 393.4 g/mol
InChI Key: XJYKLSVEMHXMQA-UHFFFAOYSA-N
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Description

{5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a furan ring, a quinoline derivative, and an ethylphenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

[5-[(4-ethylphenoxy)methyl]furan-2-yl]-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FNO3/c1-3-17-5-9-20(10-6-17)28-15-21-11-13-23(29-21)24(27)26-16(2)4-7-18-14-19(25)8-12-22(18)26/h5-6,8-14,16H,3-4,7,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYKLSVEMHXMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(CCC4=C3C=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can be achieved through a multi-step process involving several key reactions:

    Formation of the furan ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylphenoxy group: This can be achieved through a nucleophilic substitution reaction where the ethylphenoxy group is introduced to the furan ring.

    Synthesis of the quinoline derivative: The quinoline moiety can be synthesized through a series of condensation reactions involving aniline derivatives and appropriate aldehydes or ketones.

    Coupling of the furan and quinoline derivatives: The final step involves coupling the furan and quinoline derivatives through a methanone linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The ethylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, {5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for various enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties could be harnessed in the development of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of {5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Flubendiamide: A compound with a similar quinoline structure, used as an insecticide.

    Dichloroaniline derivatives: Compounds with similar aromatic substitution patterns, used in the production of dyes and herbicides.

Uniqueness

What sets {5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone apart is its combination of a furan ring, a quinoline derivative, and an ethylphenoxy group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
Reactant of Route 2
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{5-[(4-ethylphenoxy)methyl]furan-2-yl}(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

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